molecular formula C11H7Br2F4NO B12565318 1-Penten-3-one, 2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenyl- CAS No. 143674-86-6

1-Penten-3-one, 2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenyl-

Katalognummer: B12565318
CAS-Nummer: 143674-86-6
Molekulargewicht: 404.98 g/mol
InChI-Schlüssel: XIVBXKBRJKKXCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Penten-3-one, 2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenyl- is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Penten-3-one, 2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenyl- typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation, amination, and fluorination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation, crystallization, and chromatography is common to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Penten-3-one, 2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Halogen or amino group substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and amines are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Penten-3-one, 2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Penten-3-one, 2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Penten-3-one, 2-bromo-: A simpler analog with fewer functional groups.

    1-Penten-3-one, 2-amino-: Contains an amino group instead of a bromoamino group.

    1-Penten-3-one, 4,4,5,5-tetrafluoro-1-phenyl-: Lacks the bromo and bromoamino groups.

Uniqueness

1-Penten-3-one, 2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenyl- is unique due to its combination of multiple functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.

Eigenschaften

CAS-Nummer

143674-86-6

Molekularformel

C11H7Br2F4NO

Molekulargewicht

404.98 g/mol

IUPAC-Name

2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one

InChI

InChI=1S/C11H7Br2F4NO/c12-7(9(19)11(16,17)10(14)15)8(18-13)6-4-2-1-3-5-6/h1-5,10,18H

InChI-Schlüssel

XIVBXKBRJKKXCA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=C(C(=O)C(C(F)F)(F)F)Br)NBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.